An In-depth Technical Guide to (S)-4-(1-aminoethyl)benzonitrile: A Chiral Intermediate for Novel Therapeutics
An In-depth Technical Guide to (S)-4-(1-aminoethyl)benzonitrile: A Chiral Intermediate for Novel Therapeutics
This guide provides a comprehensive technical overview of (S)-4-(1-aminoethyl)benzonitrile, a chiral building block of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical structure, physicochemical properties, synthesis, and its emerging role as a potential therapeutic agent, particularly as a potassium channel modulator.
Molecular Structure and Chemical Identity
(S)-4-(1-aminoethyl)benzonitrile is a chiral aromatic amine. The core structure consists of a benzonitrile moiety—a benzene ring substituted with a nitrile group (-C≡N)—and a chiral (S)-1-aminoethyl group at the para position.[1] This specific stereochemistry is crucial for its biological activity and interactions with chiral targets such as enzymes and receptors.
The presence of a primary amine, a chiral center, and an aromatic nitrile group makes (S)-4-(1-aminoethyl)benzonitrile a versatile intermediate for the synthesis of more complex molecules, particularly in the development of neuroactive compounds and antidepressants.[2]
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (1S)-1-(4-cyanophenyl)ethan-1-amine |
| CAS Number | 36244-70-9[3] |
| Molecular Formula | C₉H₁₀N₂[3] |
| Molecular Weight | 146.19 g/mol [3] |
| SMILES | N--INVALID-LINK--c1ccc(C#N)cc1 |
The hydrochloride salt of the (S)-enantiomer is also commonly used, particularly to improve solubility and stability.[1][4] It is typically a white to off-white solid that is soluble in water.[1][4]
Structural Diagram:
Caption: Chemical structure of (S)-4-(1-aminoethyl)benzonitrile.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for some properties of (S)-4-(1-aminoethyl)benzonitrile are not widely published, predicted values provide a useful starting point.
| Property | Value (Predicted) | Source |
| Boiling Point | 273.7 ± 23.0 °C | [4] |
| Density | 1.06 ± 0.1 g/cm³ | [4] |
| pKa | 8.42 ± 0.10 | [4] |
Storage and Stability:
(S)-4-(1-aminoethyl)benzonitrile should be stored in a cool, dry place, typically between 2-8°C, under an inert atmosphere and protected from light to prevent degradation.[1][4]
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, a quartet for the methine proton of the ethyl group, a doublet for the methyl protons, and a broad singlet for the amine protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the nitrile carbon, and the two carbons of the aminoethyl group.
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Infrared (IR) Spectroscopy: A characteristic sharp and intense absorption band for the nitrile group (C≡N) stretch is expected in the region of 2220-2240 cm⁻¹ for aromatic nitriles.[5]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (146.19 g/mol ). Fragmentation patterns would likely involve the loss of the aminoethyl group or parts of it.
Synthesis of (S)-4-(1-aminoethyl)benzonitrile
The enantioselective synthesis of (S)-4-(1-aminoethyl)benzonitrile is a key step in its utilization for chiral drug development. A common and effective method involves the asymmetric reduction of a prochiral ketone precursor, 4-acetylbenzonitrile.
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol outlines a general procedure for the asymmetric transfer hydrogenation of 4-acetylbenzonitrile to produce the chiral alcohol, which can then be converted to the desired amine.
Workflow Diagram:
Caption: General workflow for the synthesis of (S)-4-(1-aminoethyl)benzonitrile.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-acetylbenzonitrile in a suitable solvent such as methanol.[6]
-
Catalyst and Reagents: Add a chiral catalyst (e.g., a ruthenium- or iridium-based complex with a chiral ligand) and a hydrogen source, such as ammonium formate and acetic acid.[6]
-
Reaction: Stir the mixture at an elevated temperature (e.g., 60°C) for a sufficient time to ensure complete conversion (typically monitored by TLC or HPLC).[6]
-
Workup and Purification: After the reaction is complete, concentrate the solvent. Add a basic solution (e.g., 1 M KOH) and extract the product with an organic solvent like dichloromethane. Dry the organic layer, filter, and concentrate to obtain the crude chiral alcohol. Purify the alcohol by column chromatography.
-
Conversion to Amine: The resulting chiral alcohol is then converted to the amine. This can be achieved through a two-step process involving activation of the hydroxyl group (e.g., by mesylation or tosylation) followed by nucleophilic substitution with an azide source (like sodium azide) and subsequent reduction of the azide to the amine.
It is imperative to monitor the enantiomeric excess (e.e.) at each chiral step, typically using chiral High-Performance Liquid Chromatography (HPLC).
Applications in Drug Discovery: A Potassium Channel Modulator
(S)-4-(1-aminoethyl)benzonitrile has been identified as a novel potassium channel opener.[4] Potassium channels are crucial in regulating cellular excitability, and their modulation has therapeutic potential in a wide range of diseases.
Mechanism of Action:
Potassium channel openers work by increasing the permeability of potassium ions across the cell membrane. This leads to hyperpolarization of the cell, making it less excitable. This mechanism is particularly relevant in smooth muscle relaxation and neuronal activity modulation.
Therapeutic Potential:
(S)-4-(1-aminoethyl)benzonitrile is being investigated as a bladder-selective compound for the treatment of urge urinary incontinence (UUI).[4] The rationale is that by opening potassium channels in the bladder smooth muscle, it can induce relaxation and alleviate the symptoms of an overactive bladder.
Analytical Methods for Quality Control
Ensuring the chemical purity and, critically, the enantiomeric purity of (S)-4-(1-aminoethyl)benzonitrile is paramount for its use in pharmaceutical applications.
Chiral HPLC for Enantiomeric Purity
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation.
Experimental Protocol: Chiral HPLC Analysis
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak or Chiralcel) is often effective for separating chiral amines.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape is typically used.
-
Flow Rate: A flow rate of around 1.0 mL/min is common.
-
Detection: UV detection at a wavelength where the benzonitrile moiety absorbs strongly (e.g., around 254 nm).
-
Quantification: The enantiomeric excess is determined by integrating the peak areas of the two enantiomers.
Workflow for Analytical QC:
Caption: A typical analytical quality control workflow.
Safety and Handling
While specific toxicity data for (S)-4-(1-aminoethyl)benzonitrile is limited, information from related compounds such as 4-(2-aminoethyl)benzonitrile hydrochloride suggests that it should be handled with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[7]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
Conclusion
(S)-4-(1-aminoethyl)benzonitrile is a valuable chiral building block with significant potential in the development of novel pharmaceuticals. Its unique structure, combining a benzonitrile moiety with a chiral aminoethyl group, makes it a key intermediate for accessing complex molecular architectures. The emerging application of this compound as a potassium channel modulator for conditions like urge urinary incontinence highlights the importance of continued research into its synthesis, pharmacology, and analytical characterization. As with any potent biological molecule, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe application in the laboratory and beyond.
References
- 1. 36244-70-9|(S)-4-(1-Aminoethyl)benzonitrile|BLD Pharm [bldpharm.com]
- 2. Latest developments in K-channel modulator pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. appchemical.com [appchemical.com]
- 4. Benzonitrile, 4-(1-aminoethyl)- | 86225-78-7 [m.chemicalbook.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Benzonitrile, 4-(1-aminoethyl)- synthesis - chemicalbook [chemicalbook.com]
- 7. 4-(2-Aminoethyl)benzonitrile hydrochloride | C9H11ClN2 | CID 45789187 - PubChem [pubchem.ncbi.nlm.nih.gov]
